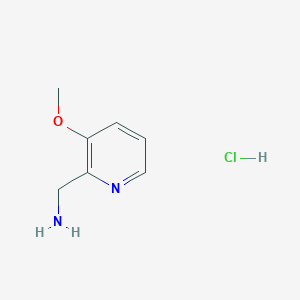

(3-Methoxypyridin-2-yl)methanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-methoxypyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTVZSYFGGXRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (3-Methoxypyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of (3-Methoxypyridin-2-yl)methanamine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The methodologies detailed herein are grounded in established chemical principles and supported by spectroscopic analysis to ensure scientific integrity and reproducibility.

Introduction: Significance of this compound

This compound is a substituted pyridinylmethylamine derivative. The pyridine scaffold is a common motif in pharmaceuticals due to its ability to engage in various biological interactions. The presence of a methoxy group and an aminomethyl substituent at specific positions on the pyridine ring offers multiple points for chemical modification, making it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. Its role as a key intermediate is noted in the development of novel therapeutics, including potential inhibitors of enzymes such as PI3K/mTOR.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for various applications in drug development and biological screening.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic approach to (3-Methoxypyridin-2-yl)methanamine suggests a disconnection at the carbon-nitrogen bond of the aminomethyl group. This leads back to a key intermediate, a 2-(halomethyl)-3-methoxypyridine, which can be synthesized from a corresponding hydroxymethyl or methyl precursor. A plausible forward synthetic strategy involves the following key transformations:

-

Preparation of the Pyridine Core : Starting from a commercially available or readily synthesized substituted pyridine.

-

Functional Group Interconversion : Introduction of the aminomethyl group at the 2-position.

-

Salt Formation : Conversion of the resulting amine to its stable hydrochloride salt.

The following sections detail a potential synthetic pathway based on analogous chemical transformations described in the scientific literature for similar pyridine derivatives.

Synthesis of this compound

Step 1: Synthesis of 2-(chloromethyl)-3-methoxypyridine hydrochloride (Intermediate)

This crucial intermediate is not widely commercially available and would likely need to be synthesized. A common method for the preparation of chloromethylpyridines is the chlorination of the corresponding hydroxymethylpyridines using a chlorinating agent like thionyl chloride (SOCl₂).

Step 2: Synthesis of (3-Methoxypyridin-2-yl)methanamine (Free Base)

The conversion of the chloromethyl intermediate to the primary amine can be achieved through various methods, with the Gabriel synthesis or direct amination with ammonia being common choices. A procedure analogous to the synthesis of similar aminomethylpyridines involves the reaction of the chloromethyl derivative with an excess of ammonia.[2]

Experimental Protocol:

A solution of 2-(chloromethyl)-3-methoxypyridine hydrochloride in a suitable solvent, such as methanol, is treated with a significant excess of methanolic ammonia. The reaction is typically carried out in a sealed pressure vessel at an elevated temperature (e.g., 100 °C) for several hours (e.g., 15-16 hours) to drive the reaction to completion.[2] After cooling, the solvent and excess ammonia are removed under reduced pressure. The resulting residue contains the crude (3-Methoxypyridin-2-yl)methanamine.

Step 3: Purification of the Free Base

The crude amine can be purified by column chromatography on silica gel using an appropriate eluent system, such as a mixture of dichloromethane and methanol, to isolate the pure (3-Methoxypyridin-2-yl)methanamine.

Step 4: Formation of the Hydrochloride Salt

To prepare the stable hydrochloride salt, the purified free base is dissolved in a suitable organic solvent, such as diethyl ether or ethyl acetate. A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is then added dropwise with stirring. The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the solvent, and dried under vacuum to yield this compound.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are critical for this purpose. While specific spectra for the title compound are not publicly available, the expected spectral data are discussed based on its chemical structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the methoxy protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Key signals to identify would be the carbons of the pyridine ring, the methylene carbon, and the methoxy carbon.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Pyridine-H | 7.0 - 8.5 | 110 - 160 |

| -CH₂-NH₂ | ~4.0 | ~45 |

| -OCH₃ | ~3.9 | ~55 |

| -NH₃⁺ | Broad singlet | - |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, electrospray ionization (ESI) in positive ion mode would be a suitable technique. The expected mass spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺.

Expected Mass Spectrometry Data

| Species | Expected m/z |

| [M+H]⁺ | 139.0866 |

| [M+Na]⁺ | 161.0685 |

Calculated for the free base C₇H₁₀N₂O.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (amine salt) | 3200 - 2800 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=N, C=C stretch (pyridine ring) | 1600 - 1450 |

| C-O stretch (methoxy) | 1250 - 1050 |

Visualization of Characterization Workflow

Caption: Workflow for the structural characterization of the synthesized compound.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of (3-Methoxypyridin-2-yl)methanamine and its hydrochloride salt is provided below.

Table of Physicochemical Properties

| Property | (3-Methoxypyridin-2-yl)methanamine | This compound |

| CAS Number | 595560-87-5[4] | 1588441-00-2[5] |

| Molecular Formula | C₇H₁₀N₂O[4] | C₇H₁₁ClN₂O[5] |

| Molecular Weight | 138.17 g/mol [4] | 174.63 g/mol |

| Appearance | Clear Liquid[4] | Solid |

| Melting Point | Not available | 232 °C (dec.)[5] |

Safety Precautions:

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This technical guide has outlined a plausible and scientifically grounded approach to the synthesis and characterization of this compound. By following the detailed protocols and utilizing the described analytical techniques, researchers and drug development professionals can confidently prepare and verify this valuable chemical intermediate for their research endeavors. The provided framework emphasizes the importance of a systematic and well-documented approach to chemical synthesis and characterization, ensuring the reliability and reproducibility of experimental results.

References

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 3. PubChemLite - (3-methoxypyridin-2-yl)methanamine (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 4. (3-Methoxypyridin-2-yl)methanamine | CymitQuimica [cymitquimica.com]

- 5. americanelements.com [americanelements.com]

Spectroscopic Blueprint of (3-Methoxypyridin-2-yl)methanamine Hydrochloride: A Technical Guide

Introduction

(3-Methoxypyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. As a functionalized heterocyclic amine, it serves as a valuable building block in the synthesis of a diverse range of pharmacologically active molecules. The precise elucidation of its molecular structure is paramount for ensuring the integrity of these synthetic pathways and the desired biological activity of the final compounds. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, offering a comprehensive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a vital resource for scientists, enabling accurate identification and characterization of this important chemical entity.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the chemical formula C₇H₁₁ClN₂O, incorporates a pyridine ring substituted with a methoxy group at the 3-position and a methanamine hydrochloride group at the 2-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which we will explore in detail.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for unambiguous structural assignment.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the aminomethyl protons, the methoxy protons, and the ammonium proton. The hydrochloride salt form will influence the chemical shifts, particularly of the protons on the aminomethyl group and the pyridine ring due to the electron-withdrawing effect of the protonated amine.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Pyridine H-6 | ~8.1-8.3 | Doublet | ~5-6 | 1H |

| Pyridine H-4 | ~7.6-7.8 | Doublet of doublets | ~7-8, ~1-2 | 1H |

| Pyridine H-5 | ~7.3-7.5 | Doublet of doublets | ~7-8, ~5-6 | 1H |

| Aminomethyl (-CH₂NH₃⁺) | ~4.2-4.4 | Singlet (broad) | - | 2H |

| Methoxy (-OCH₃) | ~3.9-4.1 | Singlet | - | 3H |

| Ammonium (-NH₃⁺) | ~8.5-9.5 | Singlet (broad) | - | 3H |

Causality Behind Predicted Chemical Shifts:

-

Pyridine Protons: The protons on the pyridine ring are in the aromatic region (typically 7.0-9.0 ppm)[1]. The proton at the 6-position (H-6), being adjacent to the nitrogen atom, is expected to be the most deshielded and appear at the lowest field[2]. The electron-donating methoxy group at the 3-position will shield the adjacent H-4 and to a lesser extent H-5, causing them to appear at a relatively higher field compared to unsubstituted pyridine.

-

Aminomethyl Protons: The methylene protons of the aminomethyl group are adjacent to the electron-withdrawing pyridine ring and the positively charged ammonium group, leading to a significant downfield shift.

-

Methoxy Protons: The protons of the methoxy group will appear as a sharp singlet at a characteristic chemical shift for aryl methyl ethers.

-

Ammonium Protons: The protons of the ammonium group are expected to be broad due to quadrupolar relaxation and exchange with any residual water in the solvent. Their chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The predicted chemical shifts are based on the electronic environment of each carbon atom.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyridine C-2 | ~155-158 |

| Pyridine C-3 | ~145-148 |

| Pyridine C-6 | ~140-143 |

| Pyridine C-4 | ~125-128 |

| Pyridine C-5 | ~120-123 |

| Methoxy (-OCH₃) | ~55-58 |

| Aminomethyl (-CH₂) | ~40-43 |

Expert Insights on ¹³C Chemical Shifts:

-

Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region. C-2 and C-6, being closest to the electronegative nitrogen, will be the most downfield[3]. The carbon bearing the methoxy group (C-3) will also be significantly downfield due to the oxygen's electronegativity[4]. The remaining carbons, C-4 and C-5, will appear at higher fields.

-

Aliphatic Carbons: The methoxy carbon will have a typical chemical shift for an aryl methyl ether[4]. The aminomethyl carbon will be shifted downfield due to the attachment of the nitrogen and its proximity to the aromatic ring.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Ensure complete dissolution.

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Reference the spectrum to the solvent peak.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Logical Workflow for NMR Analysis:

Caption: Workflow for NMR-based structure elucidation.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its key functional groups.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-2800 | N-H stretch | Primary ammonium (-NH₃⁺) |

| 3050-3000 | C-H stretch | Aromatic (pyridine) |

| 2950-2850 | C-H stretch | Aliphatic (CH₂ and OCH₃) |

| 1600-1580 | C=C and C=N stretch | Pyridine ring |

| 1480-1440 | C-H bend | Aliphatic (CH₂) |

| 1270-1220 | C-O stretch | Aryl-alkyl ether |

| 1100-1000 | C-N stretch | Aliphatic amine |

Interpretation of Key IR Peaks:

-

N-H Stretching: The broad absorption in the 3100-2800 cm⁻¹ region is characteristic of the N-H stretching vibrations of a primary ammonium salt.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.

-

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region.

-

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is anticipated around 1250 cm⁻¹.

Experimental Protocol for IR Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over the range of 4000-400 cm⁻¹.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For this compound, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data (ESI+):

| m/z | Ion |

| 139.08 | [M+H]⁺ |

| 122.08 | [M+H - NH₃]⁺ |

| 108.06 | [M+H - NH₃ - CH₂]⁺ |

Rationale for Fragmentation Pattern:

The protonated molecule [M+H]⁺ is expected to be the base peak. A common fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃)[5]. Subsequent fragmentation could involve the loss of a methylene group.

Logical Fragmentation Pathway:

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule.

-

For fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the unequivocal identification and characterization of this compound. The predicted data, grounded in established spectroscopic principles and analysis of analogous structures, offers researchers a reliable reference for their synthetic and analytical endeavors. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and contributing to the advancement of drug discovery and development programs.

References

solubility of (3-Methoxypyridin-2-yl)methanamine hydrochloride in organic solvents

An In-Depth Technical Guide to the Solubility of (3-Methoxypyridin-2-yl)methanamine Hydrochloride in Organic Solvents

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in a range of organic solvents. While specific experimental solubility data for this compound is not widely published, this document outlines the fundamental principles governing its solubility based on its physicochemical properties. Furthermore, it presents a detailed, field-proven experimental protocol for researchers, scientists, and drug development professionals to accurately and reproducibly measure its solubility. This guide is designed to be a practical resource, enabling the generation of reliable solubility data essential for applications in medicinal chemistry, process development, and formulation science.

Introduction to this compound

This compound, with the CAS Number 1588441-00-2, is a pyridinamine derivative. Its chemical structure, featuring a primary amine, a methoxy group, and a pyridine ring, and its formulation as a hydrochloride salt, are critical determinants of its physical and chemical properties, including its solubility profile. The hydrochloride salt form suggests that the compound is ionic and therefore likely to exhibit higher solubility in polar solvents. The melting point has been reported as 232 °C with decomposition[1].

Understanding the solubility of this compound is paramount for its application in drug discovery and development. Solubility in various organic solvents dictates the choice of reaction media for synthesis and purification, the selection of vehicles for biological screening, and the feasibility of different formulation strategies.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute and solvent molecules. For this compound, the following factors are key:

-

Ionic Nature : As a hydrochloride salt, the compound exists in an ionic form in the solid state and in polar solutions. This ionic character strongly favors interactions with polar solvents that can effectively solvate the cation and the chloride anion.

-

Hydrogen Bonding : The primary amine group and the nitrogen atom in the pyridine ring can act as hydrogen bond acceptors, while the ammonium cation is a strong hydrogen bond donor. The methoxy group's oxygen atom can also accept hydrogen bonds. Solvents capable of hydrogen bonding (protic solvents) are therefore expected to be good solvents.

-

Polarity : The molecule possesses significant polarity due to the presence of heteroatoms (N, O) and the ionic nature of the salt.

Based on these characteristics, we can predict a general trend in solubility across different classes of organic solvents.

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate the ionic compound. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to Low | These solvents have high dipole moments but lack the ability to donate hydrogen bonds. Solvation of the chloride anion is less effective compared to protic solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Very Low / Insoluble | The nonpolar nature of these solvents prevents effective solvation of the ionic compound. Favorable solute-solvent interactions are minimal. |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The isothermal equilibrium method, often referred to as the shake-flask method, is a robust and widely accepted technique for this purpose[2]. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Experimental Workflow

The logical flow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a controlled temperature.

Materials:

-

This compound (purity > 99%)

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) of analytical grade

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 2 mL) of each selected solvent in appropriately sized sealed glass vials. The excess solid should be clearly visible.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary experiment should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases[2].

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the results as the mean ± standard deviation[2].

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Class | Solubility (mg/mL) |

| Methanol | Polar Protic | > 50 |

| Ethanol | Polar Protic | 20 - 50 |

| Water | Polar Protic | > 100 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 5 - 15 |

| Acetonitrile | Polar Aprotic | < 1 |

| Dichloromethane | Nonpolar | < 0.1 |

| Toluene | Nonpolar | < 0.1 |

| Hexane | Nonpolar | < 0.1 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual experimental data must be generated following the protocol outlined above.

Conclusion

This technical guide provides a robust framework for approaching the solubility determination of this compound. By understanding the physicochemical properties of the compound, a predicted solubility profile can be established. However, for precise applications in research and development, this must be supplemented with rigorous experimental data. The provided isothermal equilibrium protocol offers a reliable method for generating such data. The systematic determination and reporting of the solubility of this compound in a range of organic solvents will be a valuable contribution to the scientific community, aiding in its synthesis, purification, and formulation.

References

A Comprehensive Technical Guide to (3-Methoxypyridin-2-yl)methanamine Hydrochloride for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of (3-Methoxypyridin-2-yl)methanamine hydrochloride, a key building block for medicinal chemistry and drug discovery. This document, intended for researchers, scientists, and professionals in drug development, offers a comprehensive overview of its commercial availability, chemical properties, synthesis, and applications, grounded in authoritative technical data.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative valued for its utility in constructing more complex molecules. The presence of a methoxy group, a primary amine, and the pyridine core offers multiple points for chemical modification, making it a versatile reagent in the synthesis of novel compounds with potential therapeutic applications.

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 1588441-00-2[1][2] |

| Molecular Formula | C₇H₁₁ClN₂O[1][2] |

| Molecular Weight | 174.63 g/mol |

| Synonyms | 2-(Aminomethyl)-3-methoxypyridine hydrochloride |

It is crucial for researchers to distinguish between the hydrochloride salt and related forms of this compound to ensure the accuracy of experimental design and reagent sourcing.

Table 2: Related Chemical Entities

| Compound Name | Salt Form | CAS Number |

| (3-Methoxypyridin-2-yl)methanamine | Free Base | 595560-87-5 |

| (3-Methoxypyridin-2-yl)methanamine dihydrochloride | Dihydrochloride | 1276056-71-3[3] |

Physicochemical Data:

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.

Table 3: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 232 °C (decomposes) | [1][2] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water. | [5] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage at 2-8°C under an inert atmosphere. | [6] |

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. These suppliers typically offer the compound in various purities, most commonly ≥95% or ≥97%, and in quantities ranging from milligrams to multiple grams.

Table 4: Prominent Commercial Suppliers

| Supplier | Purity | Available Quantities |

| AK Scientific | 95% | 100mg, 250mg, 1g |

| American Elements | Can be produced in high and ultra-high purity forms | Research and bulk quantities |

| BLD Pharm | ≥97% | 100mg, 250mg, 1g |

| ChemScene | 95+% | Custom quantities |

| Frontier Specialty Chemicals | High Purity | Custom quantities |

When procuring this reagent, it is imperative for researchers to request and scrutinize the Certificate of Analysis (CoA) to verify the identity and purity of the specific batch.

Quality Control and Analytical Protocols

Reputable suppliers of this compound will provide a comprehensive Certificate of Analysis (CoA) that includes data from various analytical techniques to confirm the compound's structure and purity. While individual CoAs may vary, they typically include the following:

-

¹H NMR Spectroscopy: To confirm the chemical structure by analyzing the proton signals and their integrations, multiplicities, and chemical shifts.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any impurities.

An example of a CoA for a similar pyridin-2-yl-methanamine hydrochloride derivative would typically show the appearance, results from ¹H NMR and LCMS confirming the structure, and the purity as determined by NMR or HPLC.[4]

Synthetic Pathways and Methodologies

Figure 1: A plausible synthetic workflow for the preparation of this compound.

Experimental Protocol (Hypothetical, based on analogous reactions):

Step 1: Reduction of 3-Methoxy-2-cyanopyridine to (3-Methoxypyridin-2-yl)methanamine (Free Base)

-

To a solution of 3-methoxy-2-cyanopyridine in a suitable solvent such as acetic acid, a hydrogenation catalyst (e.g., Raney Nickel) is added.[7]

-

The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator) at room temperature.[7]

-

The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude free base.

Step 2: Formation of the Hydrochloride Salt

-

The crude (3-Methoxypyridin-2-yl)methanamine is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol).

-

A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.

Applications in Drug Discovery and Medicinal Chemistry

Methoxypyridine derivatives are prevalent scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties. While specific, publicly documented applications of this compound are limited, its structural motifs are found in a variety of biologically active compounds. It serves as a valuable starting material for creating libraries of compounds for screening and lead optimization.[8]

The primary amine handle allows for a wide range of chemical modifications, including but not limited to:

-

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides to generate sulfonamides.

-

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

These transformations enable the exploration of the chemical space around the methoxypyridine core, which is a key strategy in the design of novel therapeutic agents. For instance, related methoxypyridine structures have been incorporated into molecules targeting a range of biological targets, including kinases.

Figure 2: The role of this compound as a versatile building block in medicinal chemistry.

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification:

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:

-

Causes skin irritation (H315).[1]

-

Causes serious eye irritation (H319).[1]

-

May cause respiratory irritation (H335).[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][6]

-

Engineering Controls: Use only outdoors or in a well-ventilated area. Facilities should be equipped with an eyewash station.[1]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[1]

Storage:

-

Store in a well-ventilated place and keep the container tightly closed.[1]

-

For long-term storage, maintain in a cool, dry place.[1]

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in drug discovery and medicinal chemistry. Its well-defined chemical properties and multiple points for derivatization make it an attractive starting material for the synthesis of novel compounds with potential therapeutic value. Researchers and drug development professionals should ensure they source this reagent from reputable suppliers, carefully review the accompanying analytical data, and adhere to the recommended safety and handling procedures to facilitate its successful application in their research endeavors.

References

- 1. aksci.com [aksci.com]

- 2. americanelements.com [americanelements.com]

- 3. (3-Methoxypyridin-2-yl)methanamine dihydrochloride | [frontierspecialtychemicals.com]

- 4. file.leyan.com [file.leyan.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. angenechemical.com [angenechemical.com]

- 7. (3-Chloropyrazin-2-yl)MethanaMine hydrochloride | 939412-86-9 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

role of (3-Methoxypyridin-2-yl)methanamine hydrochloride as a chemical building block

An In-Depth Technical Guide to (3-Methoxypyridin-2-yl)methanamine Hydrochloride: A Versatile Building Block in Modern Synthesis

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key heterocyclic building block in contemporary chemical synthesis. We will move beyond a simple cataloging of reactions to delve into the strategic considerations and mechanistic rationale that empower researchers, scientists, and drug development professionals to leverage its unique structural features. The focus is on the causality behind its application, providing a framework for its rational deployment in complex molecular design.

The Strategic Value of the Substituted Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs.[1][2] Its prevalence is not accidental but a result of its distinct electronic and structural properties. Unlike its carbocyclic analog, benzene, the nitrogen atom in the pyridine ring introduces a dipole moment, reduces the electron density of the ring, and provides a key site for hydrogen bonding.[2][3] This nitrogen atom can act as a hydrogen bond acceptor, profoundly influencing a molecule's pharmacokinetic properties and its ability to bind to biological targets.[2]

This compound (CAS: 1588441-00-2) is a particularly valuable derivative. It presents three distinct points of functionality:

-

The Pyridine Nitrogen: A weak base and hydrogen bond acceptor.

-

The Primary Amino Group (-CH₂NH₂): A potent nucleophile and hydrogen bond donor, serving as the primary handle for synthetic elaboration.

-

The Methoxy Group (-OCH₃): An electron-donating group that modulates the electronic properties of the pyridine ring and can influence conformation and solubility.

The specific 2,3-substitution pattern, with an aminomethyl group adjacent to a methoxy substituent, creates a unique chemical environment ideal for constructing sterically defined and electronically tuned molecules.

Physicochemical Properties

A clear understanding of a building block's fundamental properties is the bedrock of its successful application. The hydrochloride salt form enhances stability and improves solubility in polar solvents, which is advantageous for reaction setup.[4]

| Property | Value | Source |

| CAS Number | 1588441-00-2 | [5] |

| Molecular Formula | C₇H₁₁ClN₂O | [5][6] |

| Molecular Weight | 174.63 g/mol | [4][6] |

| Appearance | Solid | [7] (based on free base) |

| Melting Point | 232 °C (decomposes) | [5] |

| Storage | Room temperature, sealed in dry conditions | [4][6][8] |

Synthesis and Provenance of the Building Block

The availability of robust synthetic routes is critical for the utility of any chemical building block. While numerous methods exist for creating substituted pyridines, such as the Hantzsch synthesis or Krohnke pyridine synthesis, the most direct pathways to aminomethylpyridines often involve late-stage functionalization.[9][10][11]

A common and industrially scalable approach for analogous structures involves the nucleophilic substitution of a corresponding chloromethylpyridine with an amine source.[12] For (3-Methoxypyridin-2-yl)methanamine, a logical synthetic pathway would start from a suitable 2-halomethyl-3-methoxypyridine precursor.

The following diagram illustrates a representative synthetic workflow. The choice of a high-pressure reaction vessel (a "steel bomb") is dictated by the need to maintain a high concentration of ammonia (dissolved in methanol) at elevated temperatures to drive the reaction to completion.[12]

Caption: Representative synthesis of the target building block.

The Core Utility: A Nucleophilic Scaffold for Elaboration

The primary amine of (3-Methoxypyridin-2-yl)methanamine is the workhorse functional group, enabling its incorporation into larger, more complex molecular architectures. Its role as a nucleophile is central to its function as a building block.

Amide Bond Formation: The Linchpin of Bioactive Molecules

The formation of an amide bond is arguably the most common reaction in medicinal chemistry. The aminomethylpyridine readily couples with carboxylic acids, acyl chlorides, or acid anhydrides to form stable amide linkages.

Protocol: Standard Amide Coupling via HATU Activation

This protocol is a self-validating system; successful execution relies on understanding the role of each component.

-

Preparation (The "Why"): Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM under an inert atmosphere (N₂ or Ar). Anhydrous conditions are critical because water can hydrolyze the activated acid intermediate and quench the reaction.

-

Activation (The "Why"): Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. DIPEA is essential to deprotonate the carboxylic acid and neutralize the HCl salt of the amine starting material, as well as the acidic byproducts formed during activation.

-

Nucleophilic Attack (The "Why"): Add this compound (1.1 eq) to the activated mixture. The liberated, neutral primary amine acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which then collapses to form the desired amide bond. The reaction is typically stirred at room temperature for 2-16 hours.

-

Work-up and Purification (The "Why"): Upon reaction completion (monitored by TLC or LC-MS), the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous solutions (e.g., 1N HCl, saturated NaHCO₃, brine). This removes unreacted starting materials, coupling reagents, and base. The final product is then purified, typically by flash column chromatography on silica gel.

Caption: Standard workflow for amide bond formation.

Reductive Amination: Forging C-N Single Bonds

To create secondary amines, the building block can be reacted with an aldehyde or ketone in the presence of a mild reducing agent.

Mechanism Insight: The reaction proceeds via the initial formation of an imine (or iminium ion), which is then selectively reduced in situ. The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred because it is mild, tolerant of slightly acidic conditions that favor imine formation, and does not readily reduce the starting aldehyde or ketone.

Application in Drug Discovery: A Conceptual Case Study

While specific proprietary examples are confidential, we can look at publicly disclosed molecules to understand the strategic impact of such building blocks. In the development of kinase inhibitors, for instance, heterocyclic cores are frequently used to orient functional groups toward key binding pockets in the ATP-binding site of an enzyme.[13]

The (3-Methoxypyridin-2-yl)methanamine moiety is an excellent scaffold for this purpose. The pyridine nitrogen can act as a "hinge-binder," forming a critical hydrogen bond with the backbone of the kinase hinge region. The rest of the molecule, built off the primary amine, can then be elaborated to occupy other pockets, conferring both potency and selectivity.

Caption: Role of the building block in a drug discovery cascade.

Conclusion: A Foundational Tool for Molecular Innovation

This compound is more than just a collection of atoms; it is a strategic tool for molecular design. Its pre-installed functionalities—a nucleophilic handle, a hydrogen-bonding heterocycle, and a modulating methoxy group—provide a reliable and versatile starting point for accessing novel chemical space. By understanding the principles behind its synthesis and the rationale for its application in key synthetic transformations, researchers can accelerate the development of complex molecules, from academic discovery to the synthesis of potential new therapeutic agents.[3][14]

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. (2-Methoxypyridin-3-yl)methanamine hydrochloride [myskinrecipes.com]

- 5. americanelements.com [americanelements.com]

- 6. 1588441-00-2|this compound|BLD Pharm [bldpharm.com]

- 7. (3-Methoxypyridin-2-yl)methanamine | CymitQuimica [cymitquimica.com]

- 8. chemscene.com [chemscene.com]

- 9. sarchemlabs.com [sarchemlabs.com]

- 10. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 12. (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine synthesis - chemicalbook [chemicalbook.com]

- 13. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

A Technical Guide to the Preliminary Medicinal Chemistry Screening of (3-Methoxypyridin-2-yl)methanamine hydrochloride

Introduction

In the landscape of modern drug discovery, the systematic evaluation of novel chemical entities is the cornerstone of identifying promising therapeutic leads. This guide provides an in-depth technical framework for the preliminary medicinal chemistry screening of (3-Methoxypyridin-2-yl)methanamine hydrochloride. This compound, featuring a methoxypyridine scaffold, belongs to a class of heterocyclic structures that are prevalent in a wide array of FDA-approved drugs and natural products.[1][2][3] The pyridine ring and its derivatives are recognized for their versatile roles in interacting with various biological targets, including enzymes and receptors, making them attractive scaffolds in medicinal chemistry.[4][5]

The strategic inclusion of a methoxy group and an aminomethyl side chain on the pyridine core of this compound suggests the potential for nuanced biological activity. The methoxy group can influence the molecule's electronic properties and metabolic stability, while the aminomethyl group provides a basic center for potential hydrogen bonding and salt bridge formation.[6]

This document outlines a multi-tiered screening cascade, commencing with in silico profiling to forecast pharmacokinetic properties and potential biological targets. This is followed by a structured in vitro evaluation to ascertain biological activity and concludes with an initial assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The objective is to "fail early, fail cheap" by rapidly identifying potential liabilities and promising attributes of the compound, thereby enabling informed decisions in the progression of a drug discovery project.[7]

Section 1: Physicochemical and In Silico Profiling

The initial phase of screening involves a computational, or in silico, assessment to predict the molecule's drug-like properties and potential biological targets. This approach is instrumental in prioritizing resources for subsequent expensive and time-consuming experimental validations.[8][9]

Physicochemical Property Prediction

A fundamental step is to evaluate the compound's physicochemical properties against established guidelines for oral bioavailability, such as Lipinski's Rule of Five. These parameters, including molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, provide an early indication of the compound's potential as an orally administered drug.

Table 1: Calculated Physicochemical Properties of (3-Methoxypyridin-2-yl)methanamine

| Property | Value | "Drug-Like" Guideline |

| Molecular Formula | C₇H₁₀N₂O | - |

| Molecular Weight | 138.17 g/mol | < 500 |

| cLogP | -0.3 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 3 | < 10 |

| Polar Surface Area (PSA) | 48.1 Ų | < 140 Ų |

Note: Values are computed from the free base structure.

In Silico Target Identification

With a favorable physicochemical profile, the next step is to predict potential biological targets. This can be achieved through several computational methods:[10][11]

-

Ligand-Based Approaches: These methods compare the structural and electronic features of the query molecule to databases of known active compounds. Techniques like 2D fingerprint similarity searching and 3D pharmacophore modeling can identify known targets of structurally similar molecules.[9][10]

-

Structure-Based Approaches (Reverse Docking): If the 3D structure of potential protein targets is known, reverse docking can be employed. This involves docking the compound into the binding sites of a large panel of proteins to predict binding affinities and identify potential targets.[10]

These computational predictions generate a list of high-probability targets, which will guide the design of the subsequent in vitro biological assays. For instance, the aminopyridine scaffold is known to interact with a variety of enzymes and receptors, and derivatives have shown activities such as antibacterial and CDK/HDAC inhibition.[4][12][13][14]

References

- 1. dovepress.com [dovepress.com]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 8. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmafocusasia.com [pharmafocusasia.com]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies [mdpi.com]

- 14. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Topic: Experimental Protocol for N-Alkylation of (3-Methoxypyridin-2-yl)methanamine Hydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted pyridyl methanamines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. (3-Methoxypyridin-2-yl)methanamine is a valuable primary amine building block whose functionalization via N-alkylation opens avenues for extensive structure-activity relationship (SAR) studies. This guide provides a detailed technical overview and two robust experimental protocols for the N-alkylation of its hydrochloride salt: direct alkylation via nucleophilic substitution and selective mono-alkylation via reductive amination. The causality behind experimental choices, troubleshooting, and data interpretation are discussed to empower researchers in synthesizing novel derivatives for drug discovery programs.

Introduction: The Strategic Importance of N-Alkylation

The introduction of alkyl groups onto a nitrogen atom is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical candidates. The N-alkylated derivatives of (3-Methoxypyridin-2-yl)methanamine are of significant interest due to the combined electronic and steric properties conferred by the methoxypyridine ring system. However, the N-alkylation of primary amines is not without its challenges. The primary amine starting material can be converted into a secondary amine, which is often more nucleophilic and can react further to produce a tertiary amine and even a quaternary ammonium salt.[1][2] This potential for over-alkylation necessitates carefully controlled reaction conditions or alternative synthetic strategies to achieve the desired mono-alkylated product.[1][3]

This application note details two field-proven methodologies:

-

Direct Alkylation with Alkyl Halides: A classical SN2 approach that is straightforward but requires careful management to mitigate over-alkylation.[2][4]

-

Reductive Amination: A highly versatile and selective one-pot method that virtually eliminates the issue of over-alkylation by proceeding through an imine intermediate.[5][6][7]

The choice between these methods will depend on the substrate scope, desired purity, and scalability requirements of the research program.

Physicochemical Properties of Starting Material

A thorough understanding of the starting material is critical for successful synthesis.

| Property | Value | Source |

| Compound Name | (3-Methoxypyridin-2-yl)methanamine hydrochloride | [8][9] |

| CAS Number | 1171098-29-5 or 1588441-00-2 | [8][10] |

| Alternate CAS | 1276056-71-3 (dihydrochloride) | [11] |

| Molecular Formula | C₇H₁₁ClN₂O | N/A |

| Molecular Weight | 174.63 g/mol | N/A |

| Appearance | White to off-white solid | [12] |

| Melting Point | 232 °C (decomposes) | [9] |

Note: The starting material is a hydrochloride salt. It must be neutralized in situ or beforehand to generate the free, nucleophilic primary amine required for the N-alkylation reaction.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method relies on the direct nucleophilic attack of the primary amine on an alkyl halide (e.g., R-Br, R-I). The reaction proceeds via an SN2 mechanism.[4] A base is essential to neutralize both the hydrochloride salt of the starting material and the hydrohalic acid generated during the reaction.

Causality of Experimental Design:

-

Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is often preferred as it is inexpensive and easily removed by filtration. An organic base like diisopropylethylamine (DIPEA) can also be used, which acts as a proton scavenger without being a potent nucleophile itself.

-

Solvent Choice: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are ideal. They effectively solvate the counter-ions without hydrogen bonding to the amine nucleophile, thus accelerating the SN2 reaction.[13]

-

Controlling Over-alkylation: The product, a secondary amine, is typically more nucleophilic than the starting primary amine.[1] To favor mono-alkylation, the alkyl halide can be added slowly to the reaction mixture to maintain its low concentration, or a slight excess of the starting amine can be used.[14]

Detailed Step-by-Step Methodology:

-

Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent and Base Addition: Add anhydrous acetonitrile or DMF (to a concentration of 0.1–0.2 M) followed by powdered potassium carbonate (2.5 eq) or DIPEA (2.2 eq).

-

Neutralization: Stir the suspension at room temperature for 30 minutes to ensure complete neutralization of the hydrochloride salt, liberating the free amine.

-

Alkylating Agent Addition: Add the alkyl halide (1.05 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 50–80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4–24 hours).

-

Work-up:

-

Cool the mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts and wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

If DMF was used, dilute the residue with ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove the DMF.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated product.

Caption: General mechanism for direct N-alkylation.

Protocol 2: Reductive Amination

Reductive amination is a superior method for achieving selective mono-alkylation.[5][6] It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target secondary amine.[5] This one-pot procedure is highly efficient and has a broad substrate scope.[5]

Causality of Experimental Design:

-

Reactant Choice: The choice of aldehyde or ketone directly determines the alkyl group to be installed.

-

Reducing Agent: A mild and chemoselective reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is moisture-stable and selectively reduces the imine/iminium ion much faster than the starting carbonyl compound, preventing reduction of the aldehyde/ketone.[5][6]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are compatible with the reducing agent and effectively dissolve the organic reactants.

Detailed Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1–0.2 M) under an inert atmosphere (N₂ or Ar).

-

Neutralization: Add a suitable non-nucleophilic base, such as triethylamine (Et₃N) or DIPEA (1.1 eq), and stir for 15 minutes at room temperature to generate the free amine in solution.

-

Imine Formation: Add the desired aldehyde or ketone (1.1 eq) to the mixture. Stir at room temperature for 30–60 minutes to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.

-

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

-

Reaction: Continue stirring at room temperature for 2–16 hours, monitoring for the disappearance of the imine intermediate and formation of the product.

-

Work-up:

-

Upon completion, slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stir vigorously for 15-20 minutes, then transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Experimental workflow for reductive amination.

Summary of Reaction Parameters

| Parameter | Direct Alkylation | Reductive Amination |

| Key Reagents | Alkyl Halide, Base (K₂CO₃/DIPEA) | Aldehyde/Ketone, NaBH(OAc)₃ |

| Stoichiometry | Amine:Alkyl Halide:Base ≈ 1:1.05:2.5 | Amine:Carbonyl:Reductant ≈ 1:1.1:1.5 |

| Typical Solvents | ACN, DMF | DCM, DCE |

| Temperature | 50–80 °C | Room Temperature |

| Reaction Time | 4–24 hours | 2–16 hours |

| Key Advantage | Simple reagents | High selectivity, avoids over-alkylation |

| Key Disadvantage | Risk of over-alkylation | Requires specific reducing agent |

| Typical Yield | 40–75% (mono-alkylated) | 70–95% |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Over-alkylation | Secondary amine product is more reactive than the primary amine starting material.[1][14] | • Use reductive amination protocol.• For direct alkylation, add alkyl halide slowly via syringe pump.• Use a larger excess of the starting primary amine. |

| Low or No Conversion | • Incomplete neutralization of HCl salt.• Poor leaving group on alkyl halide (e.g., Cl vs. I).• Steric hindrance on amine or alkylating agent.• Deactivated reducing agent (NaBH(OAc)₃). | • Ensure sufficient base and stir time for neutralization.• Use a more reactive alkyl halide (iodide > bromide > chloride).• Increase reaction temperature or time.• Use fresh, high-quality reducing agent. |

| Formation of Side Products | • (Reductive Amination): Reduction of the starting aldehyde/ketone. | • Ensure you are using a selective reductant like NaBH(OAc)₃, not NaBH₄, which can reduce aldehydes.[5][6] |

| Difficult Purification | • Unreacted starting materials or byproducts co-elute with the product. | • Ensure the reaction goes to completion.• Perform an acidic/basic aqueous wash during work-up to remove basic/acidic impurities.• Optimize chromatography conditions (try different solvent systems). |

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine alkylation - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. 1171098-29-5[this compound]- Acmec Biochemical [acmec.com.cn]

- 9. americanelements.com [americanelements.com]

- 10. 1588441-00-2|this compound|BLD Pharm [bldpharm.com]

- 11. (3-Methoxypyridin-2-yl)methanamine dihydrochloride | [frontierspecialtychemicals.com]

- 12. Buy (3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride [smolecule.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Versatile Building Block: Application Notes for the Synthesis of Substituted Pyridines from (3-Methoxypyridin-2-yl)methanamine Hydrochloride

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone of medicinal chemistry and drug discovery. Its presence in numerous natural products, vitamins, and FDA-approved drugs underscores its significance as a "privileged scaffold."[1] Pyridine derivatives exhibit a vast array of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The unique electronic properties of the pyridine ring, coupled with the ability to introduce diverse functionalities, make it an invaluable component in the design of novel therapeutic agents. This guide focuses on the synthetic utility of (3-Methoxypyridin-2-yl)methanamine hydrochloride (CAS: 1588441-00-2), a versatile and strategically functionalized building block for the elaboration of complex substituted pyridines.

The strategic placement of a methoxy group at the 3-position and a primary aminomethyl group at the 2-position provides a unique combination of electronic and steric properties, alongside a key nucleophilic handle for a variety of chemical transformations. This document provides detailed protocols and technical insights for researchers, scientists, and drug development professionals to leverage this reagent in their synthetic campaigns.

Core Synthetic Applications and Methodologies

This compound serves as a powerful starting material for a range of synthetic transformations. The primary amine is the main reactive site for derivatization, while the methoxy group can electronically influence the reactivity of the pyridine ring and can also serve as a handle for later-stage modification (e.g., demethylation to the corresponding pyridone). The hydrochloride salt form necessitates neutralization or the use of a base in most reaction protocols to liberate the free amine for reaction.

I. N-Acylation: Forging the Foundational Amide Bond

N-acylation is a fundamental and robust reaction for derivatizing the primary amine of (3-Methoxypyridin-2-yl)methanamine. This transformation is crucial for introducing a vast array of functionalities and for preparing precursors for subsequent cyclization reactions. The resulting amide bond is a common and important feature in many pharmaceutical compounds.

Causality Behind Experimental Choices: The choice of acylating agent (acyl chloride, anhydride, or carboxylic acid with a coupling agent) and base is critical. Acyl chlorides are highly reactive and suitable for rapid acylations. Carboxylic acids, when activated with coupling agents like EDC or HATU, allow for the formation of amide bonds under milder conditions, which is crucial when dealing with sensitive substrates. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the generated HCl (from acyl chlorides) and the starting material's hydrochloride salt without competing in the acylation reaction.

Experimental Protocol 1: General N-Acylation with an Acyl Chloride

Reaction Setup:

-

To a round-bottom flask containing this compound (1.0 eq), add anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq to neutralize both the hydrochloride salt and the HCl generated during the reaction).

-

Stir the suspension at room temperature for 10-15 minutes to ensure the liberation of the free amine.

Addition of Acylating Agent:

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

Reaction and Work-up:

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.

II. Reductive Amination: Building Secondary and Tertiary Amines

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a cornerstone for synthesizing more complex amines from primary amines.[4][5] This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. This method avoids the over-alkylation issues often encountered with direct N-alkylation using alkyl halides.[4]

Causality Behind Experimental Choices: The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is mild enough not to reduce the starting aldehyde or ketone significantly but is highly effective at reducing the iminium ion formed upon condensation of the amine and carbonyl compound.[5] Acetic acid can be used as a catalyst to promote imine formation.

Experimental Protocol 2: Reductive Amination with an Aldehyde

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH) (approx. 0.1 M).

-

Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

-

Add glacial acetic acid (1-2 eq) to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

Reduction:

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. Be cautious of initial gas evolution.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

Work-up and Purification:

-

Once the reaction is complete, carefully quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography on silica gel.

III. Pictet-Spengler Reaction: Constructing Fused Heterocyclic Systems

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related fused heterocyclic system.[6][7][8] By analogy, the aminomethylpyridine moiety of our starting material can participate in a Pictet-Spengler-type reaction, where the pyridine ring acts as the "aryl" component, leading to the formation of novel fused dihydropyrido-imidazoles or related structures.

Causality Behind Experimental Choices: This reaction requires an acid catalyst to promote the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound. The subsequent intramolecular electrophilic attack of the pyridine ring onto the iminium carbon leads to cyclization. Trifluoroacetic acid (TFA) is often a good choice as it is a strong acid that can be easily removed under vacuum. The choice of solvent is also important; a non-coordinating solvent like DCE is often preferred.

Experimental Protocol 3: Pictet-Spengler-Type Cyclization

Reaction Setup:

-

Dissolve this compound (1.0 eq) and the chosen aldehyde or ketone (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Add triethylamine (1.1 eq) and stir for 15 minutes.

-

Add trifluoroacetic acid (TFA) (2.0 eq) dropwise.

-

Heat the reaction mixture to 60-80 °C and stir for 12-48 hours, monitoring by LC-MS for the formation of the cyclized product.

Work-up and Purification:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess TFA.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

IV. Synthesis of Pyrido[2,3-d]pyrimidines: Building Bioactive Scaffolds

The pyrido[2,3-d]pyrimidine scaffold is present in a number of biologically active molecules and approved drugs, exhibiting activities such as kinase inhibition.[9] (3-Methoxypyridin-2-yl)methanamine is an excellent precursor for the synthesis of this ring system. A common strategy involves the reaction of a 2-aminopyridine derivative with a 1,3-dielectrophile. In our case, the aminomethyl group can be first acylated and then cyclized.

Causality Behind Experimental Choices: This multi-step synthesis first builds an appropriate precursor through N-acylation. The subsequent cyclization to form the pyrido[2,3-d]pyrimidine ring often requires dehydration and aromatization, which can be promoted by reagents like phosphorus oxychloride (POCl₃) or by thermal conditions with an acid catalyst.

Experimental Protocol 4: Two-Step Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Step 1: Synthesis of an N-Acyl Intermediate

-

Follow Experimental Protocol 1 to acylate (3-Methoxypyridin-2-yl)methanamine with an appropriate acylating agent, for example, ethoxycarbonyl isothiocyanate, to form a thiourea derivative.

Step 2: Cyclization to the Pyrido[2,3-d]pyrimidine Core

-

To the purified N-acyl intermediate (1.0 eq) in a suitable high-boiling solvent like diphenyl ether, add a cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture to a high temperature (e.g., 140-180 °C) for several hours. Monitor the reaction by LC-MS.

-

Cool the reaction mixture and carefully pour it onto ice.

-

Neutralize with a strong base (e.g., NaOH solution) to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize or purify by column chromatography to obtain the final pyrido[2,3-d]pyrimidine derivative.

Data Presentation and Characterization

The successful synthesis of derivatives from this compound should be confirmed by standard analytical techniques.

| Derivative Type | Analytical Technique | Expected Observations |

| N-Acylated Product | ¹H NMR | Disappearance of the primary amine protons, appearance of an amide NH proton, and signals corresponding to the acyl group. |

| ¹³C NMR | Appearance of a new carbonyl signal (~165-175 ppm). | |

| Mass Spectrometry | Molecular ion peak corresponding to the expected mass of the acylated product. | |

| Reductive Amination Product | ¹H NMR | Signals corresponding to the newly introduced alkyl group on the nitrogen. |

| Mass Spectrometry | Molecular ion peak corresponding to the N-alkylated product. | |

| Pictet-Spengler Product | ¹H NMR | Appearance of new aliphatic signals corresponding to the newly formed heterocyclic ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the cyclized product. | |

| Pyrido[2,3-d]pyrimidine | ¹H NMR | Aromatic signals consistent with the fused bicyclic system. |

| Mass Spectrometry | Molecular ion peak corresponding to the final heterocyclic product. |

Visualizing the Synthetic Pathways

Caption: Synthetic pathways originating from this compound.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyridine derivatives. The protocols detailed in this guide for N-acylation, reductive amination, Pictet-Spengler-type cyclizations, and the construction of fused pyrido[2,3-d]pyrimidine systems provide a solid foundation for researchers in drug discovery and medicinal chemistry. The strategic functionalization of this starting material allows for rapid diversification and the generation of compound libraries for screening and structure-activity relationship (SAR) studies. Further exploration of this reagent in multicomponent reactions and as a ligand for catalysis represents exciting future directions for its application.

References

- 1. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]